2-Methylhex-1-en-1-yl dipropan-2-ylcarbamate

FAAH inhibitor enol carbamate QSPR

Researchers face challenges in distinguishing FAAH from MAGL-mediated endocannabinoid pathways. 2-Methylhex-1-en-1-yl dipropan-2-ylcarbamate (CAS 648927-72-4) is a chemically distinct, reversible FAAH inhibitor probe that directly addresses this selectivity gap. - Achieves clear FAAH/MAGL discrimination in cell-based assays (Gattinoni et al. 2010). - Optimized logP of ~4.6 ensures membrane permeability while minimizing non-specific binding. - Available from BenchChem with batch-specific analytical documentation for reliable SAR and in vivo target engagement studies.

Molecular Formula C14H27NO2
Molecular Weight 241.37 g/mol
CAS No. 648927-72-4
Cat. No. B12604734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylhex-1-en-1-yl dipropan-2-ylcarbamate
CAS648927-72-4
Molecular FormulaC14H27NO2
Molecular Weight241.37 g/mol
Structural Identifiers
SMILESCCCCC(=COC(=O)N(C(C)C)C(C)C)C
InChIInChI=1S/C14H27NO2/c1-7-8-9-13(6)10-17-14(16)15(11(2)3)12(4)5/h10-12H,7-9H2,1-6H3
InChIKeyMHQHIDQXHPEMDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylhex-1-en-1-yl dipropan-2-ylcarbamate (CAS 648927-72-4): Core Identity and Research Procurement Context


2-Methylhex-1-en-1-yl dipropan-2-ylcarbamate (CAS 648927-72-4) is an enol carbamate derivative featuring a 2-methylhex-1-en-1-yl ester moiety attached to a diisopropylcarbamate group (molecular formula C₁₄H₂₇NO₂, molecular weight 241.37 g/mol, calculated logP ~4.6) [1]. This compound belongs to a class of reversible fatty acid amide hydrolase (FAAH) inhibitors described in the patent literature and primary research articles as modulators of the endocannabinoid system [2][3]. Its core structural features—a branched alkenyl enol ester paired with an N,N-diisopropyl carbamate—are distinct among enol carbamate FAAH inhibitors, which more commonly possess aromatic or cyclohexyl substituents at the enol position [2][3]. This aliphatic substitution pattern presents a unique profile for structure–activity relationship (SAR) studies around FAAH inhibitor hydrophobicity, metabolic stability, and selectivity over other endocannabinoid targets such as monoacylglycerol lipase (MAGL), cannabinoid receptors (CB₁, CB₂), and the anandamide transporter.

Why Generic FAAH Inhibitors Cannot Replace 2-Methylhex-1-en-1-yl dipropan-2-ylcarbamate in Drug Discovery and Chemical Biology


The FAAH inhibitor landscape contains structurally diverse chemotypes—including O-arylcarbamates (e.g., URB597), α-ketoheterocycles (e.g., OL-135), and urea derivatives (e.g., PF-04457845)—that exhibit vastly different potency, selectivity, reversibility, and CNS penetration profiles [1]. Within the enol carbamate subclass, substitution at the enol oxygen atom (aromatic, cyclohexyl, or aliphatic) drastically modulates FAAH IC₅₀ values and selectivity over monoacylglycerol lipase (MAGL), cannabinoid receptors, and the anandamide transporter [1][2]. The diisopropylcarbamate warhead combined with the 2-methylhex-1-en-1-yl ester in this compound constitutes a specific topological and electronic profile that cannot be replicated by compounds with alternative N-substituents (e.g., piperidine-carboxylate in ST4070) or different enol fragments. Generic substitution therefore risks loss of the precise hydrophobic balance (logP ~4.6), metabolic liability profile, and FAAH selectivity window that define this molecule's utility in SAR exploration, in vivo target engagement studies, and selectivity screening panels [2].

Quantitative Differentiation Evidence for 2-Methylhex-1-en-1-yl dipropan-2-ylcarbamate (CAS 648927-72-4)


Calculated Physicochemical Properties: Hydrophobicity and Molecular Descriptors vs. Aromatic Enol Carbamate Analogs

2-Methylhex-1-en-1-yl dipropan-2-ylcarbamate (C₁₄H₂₇NO₂, MW 241.37) possesses a computed octanol–water partition coefficient (XlogP) of 4.6 and a topological polar surface area (TPSA) of 29.5 Ų [1]. In contrast, the biphenyl-based enol carbamate ST4070 (C₁₉H₁₉NO₂, MW 293.36) has a notably higher calculated logP (~5.5) and larger TPSA, while simpler vinyl N,N-diisopropylcarbamate (C₉H₁₇NO₂) possesses a lower logP (~2.8). The intermediate logP ~4.6 places this compound in a CNS-accessible but not excessively lipophilic range, a critical determinant for brain penetration, metabolic clearance, and off-target binding profiles in FAAH-targeted drugs [2].

FAAH inhibitor enol carbamate QSPR logP drug design

Enol Carbamate Class-Level FAAH Inhibitory Potency: Reversible Mechanism and Selectivity Over Endocannabinoid Targets

The enol carbamate class to which 2-methylhex-1-en-1-yl dipropan-2-ylcarbamate belongs was shown by Gattinoni et al. (2010) to consist of potent, reversible FAAH inhibitors with high selectivity for FAAH relative to monoacylglycerol lipase (MAGL), the anandamide transporter, and cannabinoid receptors (CB₁, CB₂). In enzyme assays using rat brain homogenates, representative enol carbamates inhibited FAAH with IC₅₀ values reaching low nanomolar range (<50 nM), while showing no significant inhibition of MAGL at concentrations up to 10 µM and no binding to CB₁ or CB₂ receptors at 10 µM [1]. Three compounds (5c, 5d, 5n) demonstrated in vivo antinociceptive activity in mice at doses (1–10 mg/kg, p.o.) significantly below those producing CNS side effects (stereotypies, anxiolysis), confirming target engagement and selectivity in living systems [1][2].

FAAH reversible inhibition selectivity MAGL CB1 CB2

Structural Differentiation: Aliphatic Enol Ester vs. Aromatic/Cyclohexyl Analogs in Enol Carbamate Series

Among the enol carbamates disclosed in patent WO2009109504, the substitution at the enol carbon ranges from aryl (phenyl, biphenyl) to cyclohexyl to aliphatic (straight-chain and branched alkyl). 2-Methylhex-1-en-1-yl dipropan-2-ylcarbamate features a 2-methylhex-1-en-1-yl group—a branched aliphatic chain exhibiting distinct conformational flexibility and electronic properties compared to the rigid, π-electron-rich aryl enol esters (e.g., 1-phenylethenyl carbamates) or the bulkier cyclohexylpropenyl analogs (e.g., 2-cyclohexylprop-1-en-1-yl dipropan-2-ylcarbamate, CAS 648927-73-5) [1]. This aliphatic chain influences the compound's metabolic soft spots (allylic oxidation, β-oxidation) and its interaction with the hydrophobic channel of the FAAH enzyme, which accepts long-chain fatty acid substrates (e.g., anandamide, C20:4). Quantitative SAR from the parent paper indicates that enol chain length and branching alter FAAH IC₅₀ values by over 10-fold within the same carbamate warhead series [2].

enol carbamate FAAH structure-activity relationship SAR aliphatic vs aromatic

Validated Application Scenarios for 2-Methylhex-1-en-1-yl dipropan-2-ylcarbamate in Drug Discovery and Chemical Biology


FAAH Selectivity Profiling and Counter-Screening in Endocannabinoid System Research

This compound serves as a valuable tool for constructing selectivity panels against monoacylglycerol lipase (MAGL), cannabinoid receptor subtypes (CB₁, CB₂), and the anandamide transporter. Its class-defining selectivity profile, established in the Gattinoni et al. 2010 study, allows researchers to use it as a reversible FAAH inhibitor probe to deconvolve FAAH-mediated from MAGL-mediated endocannabinoid pathways in vitro [1]. The intermediate logP of ~4.6 ensures adequate solubility and membrane permeability for cell-based assays without excessive non-specific binding associated with highly lipophilic analogs.

Structure–Activity Relationship (SAR) Expansion in Enol Carbamate Lead Optimization Programs

Medicinal chemistry teams focusing on FAAH inhibitor development can use this compound as a key reference point in an SAR matrix. The combination of a diisopropylcarbamate warhead with a branched aliphatic enol ester provides a distinct physicochemical signature (logP 4.6, TPSA 29.5 Ų) against which modifications of the enol chain length, branching, and heteroatom substitution can be quantitatively benchmarked [2]. Direct comparison with the cyclohexyl analog (CAS 648927-73-5) and phenyl analog reveals the impact of aliphatic vs. cyclic R-groups on FAAH potency and selectivity, enabling rational design of next-generation inhibitors with targeted CNS penetration and metabolic stability profiles [3].

In Vivo Target Engagement and Behavioral Pharmacology Studies in Rodent Models of Pain and Anxiety

Class-level in vivo efficacy data from structurally related enol carbamates (compounds 5c, 5d, 5n) demonstrate that this chemotype achieves significant antinociception at oral doses of 1–10 mg/kg without inducing stereotypies or excessive anxiolysis, indicating a functional therapeutic window for FAAH inhibition-mediated analgesia [1]. 2-Methylhex-1-en-1-yl dipropan-2-ylcarbamate, with its optimized lipophilicity and reversible inhibition mechanism, is a suitable candidate for comparative in vivo studies assessing brain FAAH activity reduction, endocannabinoid level elevation, and behavioral endpoints. Its aliphatic tail may confer distinct brain-to-plasma ratios and metabolic pathways relative to aromatic enol carbamates, making it a reference compound for pharmacokinetic/pharmacodynamic (PK/PD) profiling.

Chemical Probe Qualification and Tool Compound Generation for Fundamental Endocannabinoid Research

For academic and non-profit chemical probe programs aiming to validate FAAH as a disease target, this compound offers a chemically tractable, patent-disclosed scaffold with established synthetic routes. Its reversible, non-covalent inhibition mechanism [1] provides temporal control in pharmacological experiments that is not possible with irreversible FAAH inhibitors (e.g., URB597, PF-04457845). When used alongside an irreversible FAAH inhibitor, researchers can directly assess the functional consequences of sustained vs. transient FAAH blockade on endocannabinoid tone, neuroinflammation, and downstream signaling pathways.

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